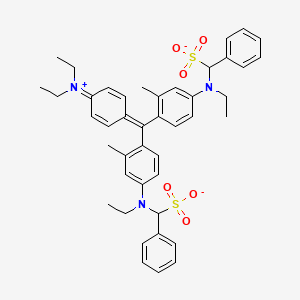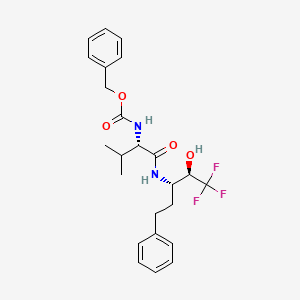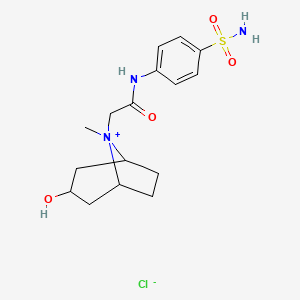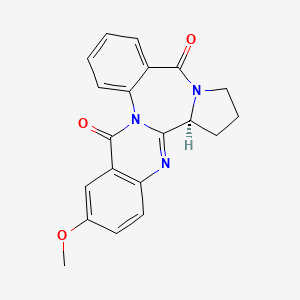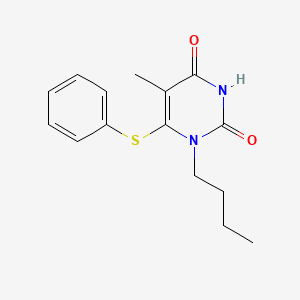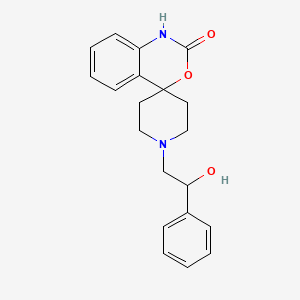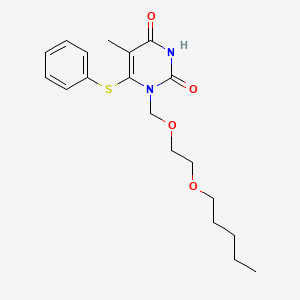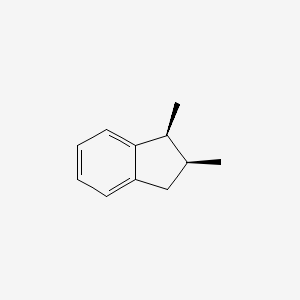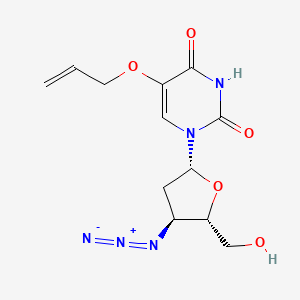
Uridine, 3'-azido-2',3'-dideoxy-5-(2-propenyloxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Uridine, 3’-azido-2’,3’-dideoxy-5-(2-propenyloxy)- is a synthetic nucleoside analog It is structurally derived from uridine, a naturally occurring nucleoside, by replacing the hydroxyl groups at the 2’ and 3’ positions with azido groups and attaching a propenyloxy group at the 5’ position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Uridine, 3’-azido-2’,3’-dideoxy-5-(2-propenyloxy)- typically involves multiple steps. One common method includes the following steps:
Protection of the 5’-hydroxyl group: The 5’-hydroxyl group of uridine is protected using a suitable protecting group, such as a trityl group.
Azidation: The 2’ and 3’ hydroxyl groups are converted to azido groups using azidotrimethylsilane (TMSN3) in the presence of a catalyst like triphenylphosphine (PPh3).
Deprotection: The protecting group at the 5’ position is removed to yield the intermediate compound.
Propenyloxy substitution: The 5’ hydroxyl group is then substituted with a propenyloxy group using a suitable alkylating agent under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
Uridine, 3’-azido-2’,3’-dideoxy-5-(2-propenyloxy)- can undergo various chemical reactions, including:
Substitution Reactions: The azido groups can participate in nucleophilic substitution reactions.
Reduction Reactions: The azido groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The propenyloxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Azidation: Azidotrimethylsilane (TMSN3), triphenylphosphine (PPh3)
Reduction: Hydrogen gas, palladium catalyst
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Major Products Formed
Substitution: Formation of substituted uridine derivatives
Reduction: Formation of amine derivatives
Oxidation: Formation of aldehydes or carboxylic acids
Applications De Recherche Scientifique
Uridine, 3’-azido-2’,3’-dideoxy-5-(2-propenyloxy)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex nucleoside analogs.
Biology: Employed in studies of nucleic acid interactions and as a probe for investigating RNA function.
Medicine: Potential use as an antiviral or anticancer agent due to its ability to interfere with nucleic acid synthesis.
Industry: Utilized in the development of diagnostic tools and as a precursor for the synthesis of labeled nucleotides for molecular imaging.
Mécanisme D'action
The mechanism of action of Uridine, 3’-azido-2’,3’-dideoxy-5-(2-propenyloxy)- involves its incorporation into nucleic acids, where it can disrupt normal nucleic acid synthesis and function. The azido groups can form covalent bonds with nucleophilic sites in enzymes or nucleic acids, leading to inhibition of their activity. The propenyloxy group can also participate in interactions with molecular targets, further enhancing its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3’-azido-2’,3’-dideoxy-5-octyluridine
- 3’-beta-Azido-2’,3’-dideoxy-5’-O-(4-methoxy-trityl)uridine
- 3’-azido-2’,3’-dideoxy-5-propyluridine
Uniqueness
Uridine, 3’-azido-2’,3’-dideoxy-5-(2-propenyloxy)- is unique due to the presence of both azido and propenyloxy groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
111495-94-4 |
|---|---|
Formule moléculaire |
C12H15N5O5 |
Poids moléculaire |
309.28 g/mol |
Nom IUPAC |
1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-prop-2-enoxypyrimidine-2,4-dione |
InChI |
InChI=1S/C12H15N5O5/c1-2-3-21-8-5-17(12(20)14-11(8)19)10-4-7(15-16-13)9(6-18)22-10/h2,5,7,9-10,18H,1,3-4,6H2,(H,14,19,20)/t7-,9+,10+/m0/s1 |
Clé InChI |
ACKOHGOWRADBCU-FXBDTBDDSA-N |
SMILES isomérique |
C=CCOC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)N=[N+]=[N-] |
SMILES canonique |
C=CCOC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


